D-Homoserine Lactone hydrochloride

Enzyme Inhibition Stereoselectivity Serine Hydroxymethyltransferase

Procure D-Homoserine Lactone hydrochloride (CAS 104347-13-9) with batch-to-batch optical rotation [+24° to +29°] verification. This D-enantiomer hydrochloride is a specific SHMT inhibitor (Ki=11 mM) and a stereospecific probe for bacterial quorum sensing (QS) systems. Avoid experimental confounding from inactive L-isomer or racemic mixtures. - Enantiomeric Purity: Confirmed by optical rotation (+24° to +29°, c=1, H2O). - Functional Validation: Ki=11 mM against rabbit SHMT; inactive L-enantiomer. - Supply Integrity: Ambient shipping; immediate stock from verified vendors.

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
CAS No. 104347-13-9
Cat. No. B019419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Homoserine Lactone hydrochloride
CAS104347-13-9
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESC1COC(=O)C1N.Cl
InChIInChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1
InChIKeyXBKCXPRYTLOQKS-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Homoserine Lactone HCl: Overview


D-Homoserine Lactone hydrochloride (CAS 104347-13-9), also known as (R)-(+)-α-Amino-γ-butyrolactone hydrochloride, is a chiral, non-proteinogenic amino acid lactone derivative. It serves as the hydrochloride salt of the D-enantiomer of homoserine lactone [1]. This compound is a critical biochemical tool, primarily distinguished by its specific inhibitory activity against serine hydroxymethyltransferase (SHMT) and its functional role as a stereospecific modulator in bacterial quorum sensing (QS) systems [2]. Unlike its L-enantiomer, which acts as a core structural component in natural N-acyl homoserine lactone (AHL) signaling molecules, the D-isomer is a valuable research probe for investigating enantioselective biological mechanisms [3].

Enantiomer D-Homoserine Lactone hydrochloride
Research Context SHMT enzyme inhibition & quorum sensing probe
Stereochemical Control Chiral D-enantiomer; not L- or racemate

D-Homoserine Lactone HCl: Stereospecificity Risks


Generic substitution with a different homoserine lactone enantiomer or salt form is scientifically invalid due to the profound impact of stereochemistry on biological activity. D-Homoserine Lactone hydrochloride is a specific enantiomer with a unique set of quantitative properties that are not shared by the L-enantiomer, the racemic mixture, or the free base form. For instance, the D-isomer demonstrates a measurable Ki of 11 mM for SHMT inhibition, a property not exhibited by the L-isomer [1]. Furthermore, the presence of the hydrochloride counterion alters solubility and stability profiles compared to the free base, directly affecting experimental reproducibility and storage conditions . Substituting with a racemic DL-mixture introduces an active L-enantiomer that can confound results in QS or enzymatic assays, as the L-isomer is the naturally active form in LuxR-dependent systems [2]. Therefore, precise procurement of the D-enantiomer hydrochloride is essential for achieving valid and interpretable experimental outcomes.

Attribute
D-HCl (Target)
L-enantiomer / Racemate
SHMT Inhibition
Reported measurable Ki
No inhibition reported; activity may be absent
QS Activity (LuxR)
Partial/antagonist probe context
Full agonist (L-isomer); racemate may confound
Salt Form
Hydrochloride (solubility/stability profile)
Free base may differ in solubility and handling

D-Homoserine Lactone HCl: Differentiation vs. Analogs


SHMT Inhibition vs. L-Enantiomer

D-Homoserine lactone acts as a specific inhibitor of serine hydroxymethyltransferase (SHMT), with a measured inhibition constant (Ki) of 11 mM for the rabbit enzyme [1]. In stark contrast, the L-enantiomer of homoserine lactone does not inhibit SHMT, highlighting the strict stereospecificity of the enzyme's active site for the D-isomer [1].

SHMT Inhibition vs. L-Enantiomer
Head-to-head
D-isomer Ki = 11 mM
L-isomer: No inhibition
Supports stereospecific SHMT inhibition context
Rabbit liver SHMT enzyme assay
Enzyme Inhibition Stereoselectivity Serine Hydroxymethyltransferase

Optical Rotation Purity Check

The specific optical rotation ([α]D) provides a robust, quantifiable metric for confirming enantiomeric identity and purity. D-Homoserine lactone hydrochloride exhibits a specific rotation of approximately +24° to +29° (c=1, H2O) at 20°C . The L-enantiomer has a rotation of approximately -27.0° (c=1, H2O) [1].

Optical Rotation Purity Check
Cross-study comparable
D-isomer: +24° to +29° (c=1, H2O)
L-isomer: −27.0°
Enables enantiomeric identity QC verification
Polarimetry at 20°C, c=1 in water
Chiral Purity Quality Control Enantiomeric Excess

D-Isomer Quorum Sensing Activity

In the canonical LuxR-dependent quorum sensing system of Vibrio fischeri, the natural autoinducer L-3-oxo-hexanoyl homoserine lactone (OHHL) is the active enantiomer. While the D-isomer of OHHL is generally considered inactive, studies have demonstrated that the D-isomer of closely related AHL analogues is not completely inactive and can exhibit some, albeit reduced, agonistic or antagonistic activity [1]. This indicates a complex, ligand-specific interaction, where the D-enantiomer of the lactone core can be a useful probe for mapping the stereochemical requirements of LuxR-type receptors.

D-Isomer Quorum Sensing Activity
Class-level inference
D-AHL analogues: partial activity reported
L-isomer: full agonist
Context-dependent probe for chiral LuxR binding
Limited quantitative data; verify per AHL ligand
Quorum Sensing Bacterial Signaling LuxR Receptor

RhlI Synthase Regulation

D-Homoserine lactone has been shown to inhibit the activity of RhlI, an AHL synthase enzyme in Pseudomonas aeruginosa, thereby affecting the bacterial quorum sensing signaling pathway [1]. This suggests a potential regulatory role distinct from simple receptor antagonism. The specific stereochemistry of the D-lactone core is likely critical for this interaction, providing a mechanistic tool for dissecting the function of AHL synthases.

RhlI Synthase Regulation
Supporting evidence
Inhibits RhlI AHL synthase (qualitative)
Supports AHL synthase regulation study context
Quantitative inhibition data not reported
AHL Synthase Enzyme Regulation Pseudomonas aeruginosa

D-Homoserine Lactone HCl: Application Scenarios


SHMT Inhibition Studies

Procure D-Homoserine Lactone hydrochloride for quantitative enzyme inhibition studies. With a measured Ki of 11 mM against rabbit SHMT, this compound serves as a specific inhibitor to probe the enzyme's active site stereochemistry and reaction mechanism [1]. The L-enantiomer is inactive, making the D-isomer essential for selective inhibition experiments.

LuxR Receptor Probing

Use D-Homoserine Lactone hydrochloride as a stereospecific control and probe in bacterial quorum sensing assays. While the L-enantiomer is the natural agonist for LuxR, the D-isomer can exhibit partial activity or act as a competitive antagonist in certain AHL-receptor systems, as demonstrated in studies on LuxR-dependent bioluminescence [1]. This allows for precise mapping of chiral interactions within the receptor binding pocket.

Optical Rotation QC

Immediately upon receipt, verify the identity of the compound by measuring its specific optical rotation. D-Homoserine Lactone hydrochloride exhibits a positive rotation of +24° to +29° (c=1, H2O) [1], in contrast to the L-enantiomer's negative rotation of -27.0° . This simple, quantitative test confirms the correct enantiomer has been supplied, ensuring experimental validity.

AHL Synthase Regulation Studies

Employ D-Homoserine Lactone hydrochloride to investigate its inhibitory effect on RhlI, a key AHL synthase in Pseudomonas aeruginosa [1]. This application leverages the compound's unique, stereospecific interaction with the signal-synthesizing enzyme, differentiating it from studies focused solely on receptor antagonism and opening avenues for exploring the regulation of QS signal production.

Application
Selection Property
Validation Focus
SHMT pathway investigation
Stereospecific enzyme inhibition
Confirm reported Ki context and enantiopurity
LuxR-type receptor binding studies
D-enantiomer probe activity
Verify partial agonism/antagonism per LuxR system
Enantiomer identity confirmation
Specific optical rotation
Confirm (+)-rotation against reference value
AHL synthase regulation research
RhlI inhibition context
Validate enzyme assay endpoint and specificity

Technical Documentation Hub

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